methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate
Overview
Description
Scientific Research Applications
Crystal Structure and Polymorphism
- A study by Owczarzak et al. (2013) explored the crystal structures of derivatives of 4,4′′-difluoro-5′-hydroxy-1,1′:3′,1′′-terphenyl-4′-carboxylic acid, focusing on the influence of hydrogen bonding on crystal packing. This research is relevant to understanding the structural properties and potential applications of similar compounds, including [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, dimethyl ester (Owczarzak et al., 2013).
Organic Synthesis
- Gaitzsch et al. (2009) described the synthesis of [1,1′;3′,1′′]Terphenyl-4′,5′-dicarboxylic acid derivatives from 1,3-dienic δ-sultone 4,6-diphenyl-[1,2]oxathiine 2,2-dioxide, showcasing a method that could be applied to the synthesis of [1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid, dimethyl ester derivatives (Gaitzsch et al., 2009).
Metal–Organic Frameworks (MOFs)
- Dai et al. (2016) conducted a study on Pb(II) metal–organic frameworks using ligands, including 2′,5′-dimethyl-[1,1′:4′,1′′-terphenyl]-4,4′′-dicarboxylic acid. This work demonstrates the potential for using similar terphenyl dicarboxylic acids in constructing MOFs with various applications (Dai et al., 2016).
Dye and Lanthanide Adsorption
- Gao et al. (2019) explored the use of anionic indium-organic frameworks involving 5',5″″-oxybis([1,1':3',1″-terphenyl]-4,4″-dicarboxylic acid) for dye adsorption and lanthanide adsorption, highlighting the potential for such compounds in environmental and materials science applications (Gao et al., 2019).
Thermotropic Liquid Crystals
- Cohen et al. (1981) investigated the thermotropic properties of monoesters of biphenyl-4,4'-dicarboxylic acid. Their work provides insights into the physical properties and potential use of similar compounds, including terphenyl-based dicarboxylic acid esters, in liquid crystal technology (Cohen et al., 1981).
Supramolecular Chemistry
- Hou and Tang (2020) synthesized uranyl carboxylates using rigid terophenyldicarboxylic acid ligands, demonstrating the utility of such ligands in creating intricate molecular structures and exploring their photophysical properties (Hou & Tang, 2020).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[3-(4-methoxycarbonylphenyl)phenyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c1-25-21(23)17-10-6-15(7-11-17)19-4-3-5-20(14-19)16-8-12-18(13-9-16)22(24)26-2/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEFOHRUNCSINQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC=C(C=C3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201174701 | |
Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10374-81-9 | |
Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10374-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′:3′,1′′-Terphenyl]-4,4′′-dicarboxylic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201174701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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